molecular formula C15H13F2NO2 B11847277 Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate

Cat. No.: B11847277
M. Wt: 277.27 g/mol
InChI Key: YSHKYAKEQOZBBA-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate typically involves the esterification of 4-(2,4-difluorobenzyl)-6-methylnicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this esterification include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-difluorobenzyl)-6-methylnicotinic acid.

    Reduction: Formation of 4-(2,4-difluorobenzyl)-6-methyl-3-pyridinemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate involves its interaction with specific molecular targets. The presence of the difluorobenzyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-dichlorobenzyl)-6-methylnicotinate
  • Methyl 4-(2,4-dibromobenzyl)-6-methylnicotinate
  • Methyl 4-(2,4-dimethylbenzyl)-6-methylnicotinate

Uniqueness

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is unique due to the presence of fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Biological Activity

Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃F₂NO₂, with a CAS number of 226718-27-0. Its structure includes:

  • A nicotinic acid derivative backbone.
  • A methyl group at the 6-position.
  • A 2,4-difluorobenzyl substituent at the 4-position.

This configuration is believed to influence its interactions with biological targets and its overall pharmacological profile.

This compound exhibits promising biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Pain Management : Similar compounds have shown efficacy in alleviating pain symptoms, indicating that this compound may possess similar analgesic properties.

Interaction Studies

Research has focused on understanding how this compound interacts with various biological targets. These studies often employ techniques such as:

  • Receptor binding assays to elucidate affinity for specific receptors.
  • Cellular assays to evaluate functional outcomes related to inflammation and pain signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations can influence biological activity. Below is a summary table of selected compounds with structural similarities:

Compound NameStructure FeaturesUnique Aspects
Methyl 2,6-dichloro-4-methylnicotinateChlorine substituents instead of fluorineDifferent halogen effects on biological activity
Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinateDifferent difluorobenzyl positionPotentially altered receptor interaction profiles
Ethyl 2,4-dihydroxy-6-methylnicotinateHydroxy groups instead of fluorineIncreased polarity may affect solubility

This table illustrates how variations in substituents can lead to differing pharmacological profiles and mechanisms of action.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study published in Pharmacology Reports, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in IL-6 and TNF-alpha levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Pain Relief Efficacy : Another study evaluated the analgesic effects of this compound using animal models. The results demonstrated that administration of this compound led to a marked decrease in pain responses in models of neuropathic pain.
  • Comparative Efficacy : Research comparing this compound with other nicotinic derivatives revealed that it exhibited superior efficacy in reducing inflammation markers while maintaining lower toxicity profiles.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3

InChI Key

YSHKYAKEQOZBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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